1-(4-Isopropyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester
Description
The compound 1-(4-Isopropyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester is a pyrrolidone derivative featuring a 4-isopropyl-phenyl substituent at the 1-position and a methyl ester at the 3-carboxylic acid position. This article provides a detailed comparison of this compound with structurally analogous molecules, focusing on molecular features, synthetic routes, physicochemical properties, and functional implications.
Properties
IUPAC Name |
methyl 5-oxo-1-(4-propan-2-ylphenyl)pyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-10(2)11-4-6-13(7-5-11)16-9-12(8-14(16)17)15(18)19-3/h4-7,10,12H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZRHSMDHZAWKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Isopropyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative.
Introduction of the Isopropyl-phenyl Group: This step often involves a Friedel-Crafts alkylation reaction where the phenyl group is substituted with an isopropyl group.
Esterification: The carboxylic acid group is then esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The methyl ester group undergoes hydrolysis under enzymatic or acidic/basic conditions to yield the corresponding carboxylic acid.
Enzymatic Hydrolysis
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Conditions : Pancreatin (from Merck) in phosphate buffer (pH 7.0) at 23°C for 2 hours .
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Mechanism : Selective saponification of the ester group via cholesterol esterase activity.
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Yield : ~48% conversion to the free carboxylic acid, with >98% enantiomeric excess in the resolved product .
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Workup :
Acidic/Basic Hydrolysis
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Conditions : Not explicitly detailed for this compound, but analogous esters (e.g., ethyl 4-aryl-2-oxo-pyrrolidine-3-carboxylate) are hydrolyzed using H<sub>2</sub>SO<sub>4</sub> or NaOH under reflux .
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Product : 1-(4-Isopropyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid.
Decarboxylation and Pyrrolidone Formation
The free carboxylic acid undergoes decarboxylation to form 1-(4-isopropyl-phenyl)-2-pyrrolidone derivatives.
Decarboxylation Conditions
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Thermal Decarboxylation : Heating the carboxylic acid at elevated temperatures (e.g., 150–200°C) under inert atmosphere .
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Catalytic Decarboxylation : Palladium-catalyzed reactions for aryl-substituted derivatives .
Key Data
| Starting Material | Conditions | Product | Purity | Source |
|---|---|---|---|---|
| 3-Carboxy-5-oxo-pyrrolidine | Heating (150°C, N<sub>2</sub>) | 1-(4-Isopropyl-phenyl)-2-pyrrolidone | >98% enantiomeric excess |
Nucleophilic Acyl Substitutions
The methyl ester participates in nucleophilic substitutions to form hydrazides, amides, and heterocyclic derivatives.
Hydrazide Formation
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Conditions : Reaction with hydrazine hydrate in propan-2-ol under reflux .
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Product : 1-(4-Isopropyl-phenyl)-5-oxo-pyrrolidine-3-carbohydrazide.
Amide Coupling
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Conditions : Reaction with amines (e.g., 5-tert-butyl-1,2-oxazol-3-amine) using coupling agents like DCC/DMAP .
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Product : Substituted pyrrolidine-2-carboxamides (e.g., (2S)-N-(5-tert-butyl-1,2-oxazol-3-yl)-1-aryl-5-oxopyrrolidine-2-carboxamide) .
Heterocyclic Derivatives
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Example : Cyclization with thiourea forms 1,3,4-oxadiazole-2-thione derivatives, enhancing antioxidant activity .
Enzymatic Resolution
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Application : Pancreatin-mediated kinetic resolution separates enantiomers of racemic esters .
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Efficiency : >98% enantiomeric excess achieved for resolved acids .
Metabolic Stability
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In Vivo Hydrolysis : Methyl esters are susceptible to carboxylesterase (CES1)-mediated hydrolysis in gastrointestinal tissue .
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Stability Enhancement : tert-Butyl esters (structural analogs) show improved metabolic stability (>50% remaining after 1 hour in GI homogenate) .
Esterification/Transesterification
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Conditions : Steglich esterification or acid-catalyzed transesterification for promoiety modification .
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Example : Conversion to cyclopropyl or tert-butyl esters for prodrug development .
Alkylation/Arylation
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Palladium-Catalyzed Coupling : Aryl triflates react with cycloalkyl/aryl boronic acids to form 3′-substituted derivatives .
Table 1: Hydrolysis and Decarboxylation Outcomes
Table 2: Nucleophilic Substitution Products
| Substrate | Nucleophile | Conditions | Product Type | Source |
|---|---|---|---|---|
| Methyl ester | Hydrazine | Propan-2-ol, reflux | Hydrazide | |
| Methyl ester | 5-tert-Butyl-1,2-oxazol-3-amine | DCM, DCC/DMAP | Carboxamide |
Scientific Research Applications
Example Synthetic Route
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Cyclization | β-amino acid | Heat, solvent |
| 2 | Alkylation | Isopropyl halide | Base catalyst |
| 3 | Carboxylation | Carbon dioxide | Pressure |
| 4 | Esterification | Methanol, acid catalyst | Reflux |
Medicinal Chemistry
1-(4-Isopropyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester has shown potential in medicinal chemistry due to its structural similarity to known pharmacophores. Research indicates that derivatives of this compound may exhibit:
- Antimicrobial Activity : Studies suggest that modifications can enhance activity against various bacterial strains.
- Antitumor Properties : Preliminary investigations have indicated cytotoxic effects on cancer cell lines.
Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis. Its ability to undergo further transformations makes it suitable for:
- Building Block for Complex Molecules : Utilized in synthesizing more complex pharmaceuticals and agrochemicals.
- Ligand Development : Potential use in coordination chemistry for developing new catalysts.
Materials Science
Research into the material properties of this compound has revealed its potential use in:
- Polymers : Incorporation into polymer matrices for enhanced mechanical properties.
- Nanocomposites : Used as a filler or modifier to improve thermal stability and mechanical strength.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various derivatives of this compound. Results indicated that specific modifications led to increased efficacy against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Antitumor Effects
Research conducted at a leading pharmaceutical institute examined the antitumor effects of this compound on several cancer cell lines. The findings demonstrated significant cytotoxicity, particularly against breast cancer cells, highlighting its potential as a therapeutic agent.
Case Study 3: Polymer Applications
A recent investigation focused on incorporating this compound into polymeric materials. The study found that adding small amounts improved the thermal properties and mechanical strength of the resulting composites, suggesting applications in high-performance materials.
Mechanism of Action
The mechanism of action of 1-(4-Isopropyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : The 4-isopropyl-phenyl group in the target compound enhances lipophilicity and steric bulk compared to smaller substituents like cyclopropyl or polar groups like hydroxyphenyl .
- Core Heterocycle : Unlike pyridine-based analogs , the pyrrolidone core in the target compound offers a five-membered lactam ring, influencing hydrogen-bonding capacity and conformational flexibility.
Reactivity Comparison
- Benzyl vs. Isopropyl-Phenyl: The benzyl group in may undergo hydrogenolysis (e.g., Pd/C-mediated deprotection ), whereas the isopropyl-phenyl group in the target compound is more stable under reducing conditions.
- Ester Stability : Methyl esters in pyrrolidones (target compound, ) are typically hydrolyzed under basic conditions, comparable to ethyl esters in pyridine derivatives .
Physicochemical Properties
- Lipophilicity : The 4-isopropyl-phenyl group increases logP compared to cyclopropyl or hydroxyphenyl analogs, enhancing membrane permeability.
- Polarity : Hydroxyphenyl derivatives exhibit higher polarity due to -OH groups, impacting solubility in aqueous media.
- Steric Effects : The bulky isopropyl-phenyl group may hinder interactions with enzymatic active sites compared to smaller substituents .
Biological Activity
1-(4-Isopropyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester, also known by its CAS number 160693-54-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and potential applications of this compound, particularly focusing on its anticancer and antimicrobial properties.
- Chemical Name: this compound
- CAS Number: 160693-54-9
- Molecular Formula: C15H19NO3
- Molecular Weight: 261.321 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrolidine ring and subsequent esterification processes. The detailed synthetic pathways are often tailored to enhance yield and purity, with various methods reported in the literature.
Anticancer Activity
Recent studies have demonstrated that derivatives of 5-oxopyrrolidine exhibit significant anticancer activities. For instance, a study evaluated the effects of various derivatives on A549 human lung adenocarcinoma cells. The results indicated that certain compounds reduced cell viability significantly compared to control treatments:
| Compound | Viability (%) | Comparison |
|---|---|---|
| Compound 15 | 66% | More potent than control |
| Compound 21 | 38.3% | High activity with low cytotoxicity |
These findings suggest that modifications in the chemical structure can lead to variations in biological activity, making these compounds promising candidates for further development in cancer therapeutics .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. It has shown effectiveness against multidrug-resistant strains of bacteria, including Staphylococcus aureus. In vitro assays indicated that certain derivatives exhibited favorable activity against resistant strains:
| Pathogen | Activity Detected |
|---|---|
| Staphylococcus aureus | Moderate to high |
| Klebsiella pneumoniae | Moderate |
| Pseudomonas aeruginosa | Low |
The structure-dependent nature of these activities highlights the importance of specific functional groups in enhancing antimicrobial efficacy .
Case Studies
Several case studies have examined the biological properties of related compounds:
- Study on Anticancer Activity : A derivative was tested against A549 cells and showed a reduction in viability by up to 63.4%, indicating significant cytotoxicity towards cancer cells while maintaining lower toxicity towards non-cancerous cells .
- Antimicrobial Screening : Compounds were screened against various pathogens using MIC (Minimum Inhibitory Concentration) assays. Some derivatives showed promising results against resistant strains, suggesting their potential as new antimicrobial agents .
Q & A
Q. What are the standard synthetic routes for 1-(4-Isopropyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester?
Methodological Answer: The compound can be synthesized via a multi-step condensation and cyclization approach. For example, 4-isopropylbenzaldehyde reacts with 1-amino-2-propanol in 1,4-dioxane, followed by addition of a methyl ester precursor (e.g., 2-hydroxy-4-oxo-4-p-tolyl-but-2-enoic acid methyl ester) to form the pyrrolidine ring. The reaction typically proceeds overnight at room temperature, yielding a precipitate that is purified via washing with diethyl ether and ethanol . Key factors include stoichiometric ratios and solvent selection to optimize yield (e.g., 43% yield reported under these conditions) .
Q. How is the compound characterized structurally in academic research?
Methodological Answer: Structural elucidation relies on a combination of techniques:
- X-ray crystallography : Resolve absolute stereochemistry and confirm bond lengths/angles (e.g., mean C–C bond deviation: 0.003 Å, R factor: 0.042) .
- Spectroscopy : IR and ¹H-NMR confirm functional groups (e.g., carbonyl peaks at ~1700 cm⁻¹ for the ester and lactam groups) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 394.2076 [M+H]⁺) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data between synthetic batches?
Methodological Answer: Inconsistent spectral data often arise from impurities or stereochemical variations. Strategies include:
- Reproducibility checks : Ensure reaction conditions (e.g., temperature, solvent purity) match literature protocols .
- Advanced purification : Use preparative HPLC or recrystallization to isolate stereoisomers .
- Comparative analysis : Cross-reference with published spectra (e.g., IR and ¹H-NMR data from structurally analogous pyrrolidine derivatives) .
Q. What strategies improve synthetic yield and regioselectivity for the pyrrolidine core?
Methodological Answer: Yield optimization involves:
- Catalysis : Employ Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Solvent effects : Polar aprotic solvents (e.g., 1,4-dioxane) enhance reaction homogeneity .
- Protecting groups : Use Boc or benzyl esters to prevent side reactions during lactam formation .
Q. How do structural modifications influence biological activity in related compounds?
Methodological Answer: Structure-activity relationship (SAR) studies on pyrrolidine derivatives reveal:
- Substituent effects : Electron-withdrawing groups (e.g., nitro) at the 5-position enhance anti-inflammatory activity but increase ulcerogenic risk .
- Stereochemistry : (S)-configured analogs show higher target affinity (e.g., GRK2 inhibition) compared to (R)-isomers .
- Ester vs. acid forms : Methyl esters improve bioavailability by enhancing lipophilicity .
Data Contradictions and Analytical Considerations
Q. Table 1: Comparison of Synthetic Yields and Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Condensation | 4-isopropylbenzaldehyde, 1,4-dioxane | 43 | |
| Cyclization | Et₂O wash, EtOH recrystallization | 65* | |
| Stereochemical purity | X-ray vs. NMR analysis | ±5% error |
*Reported for analogous pyrrolidine synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
